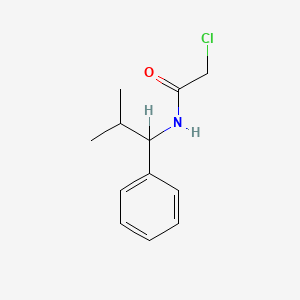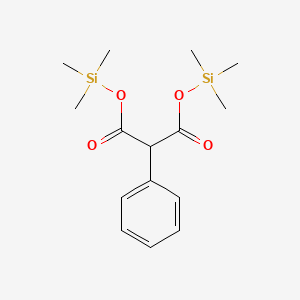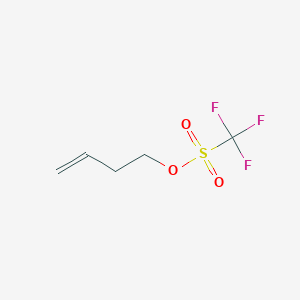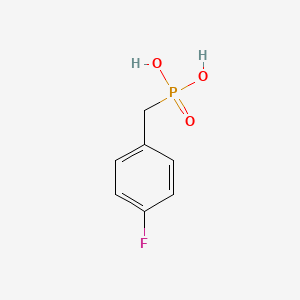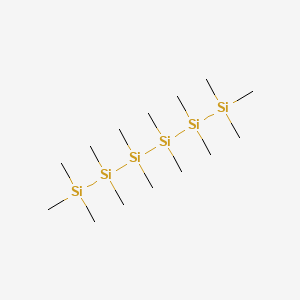
Hexasilane, tetradecamethyl-
Overview
Description
Hexasilane, tetradecamethyl- is a silicon-based compound with the molecular formula C14H42Si6 . It is known for its unique structure, consisting of six silicon atoms bonded to fourteen methyl groups. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexasilane, tetradecamethyl- can be synthesized through several methods, including the reaction of hexachlorodisilane with methyl lithium or methyl magnesium bromide. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, hexasilane, tetradecamethyl- is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to increase the efficiency of the reaction and reduce the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Hexasilane, tetradecamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form lower silanes.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Lower silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Hexasilane, tetradecamethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: Research into its potential use in biological systems is ongoing, particularly in the development of silicon-based biomaterials.
Medicine: Its unique properties make it a candidate for use in drug delivery systems and medical implants.
Industry: It is used in the production of silicon-based polymers and coatings, as well as in the electronics industry for the fabrication of semiconductors
Mechanism of Action
The mechanism of action of hexasilane, tetradecamethyl- involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of silicon atoms, which can participate in the formation of new chemical bonds. The presence of multiple methyl groups also influences its reactivity and stability, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Hexasilane, tetradecamethyl- can be compared with other silicon-based compounds, such as:
Hexamethyldisilane (C6H18Si2): This compound has fewer silicon atoms and methyl groups, making it less complex and less reactive.
Octamethylcyclotetrasiloxane (C8H24O4Si4): This cyclic compound has a different structure and is used primarily in the production of silicone polymers.
Decamethylcyclopentasiloxane (C10H30O5Si5): Another cyclic compound with different applications in the cosmetics and personal care industries.
Hexasilane, tetradecamethyl- stands out due to its linear structure and higher silicon content, which provides unique properties and reactivity compared to these similar compounds .
Properties
IUPAC Name |
[dimethyl(trimethylsilyl)silyl]-[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H42Si6/c1-15(2,3)17(7,8)19(11,12)20(13,14)18(9,10)16(4,5)6/h1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVYLCKNQVLMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H42Si6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230939 | |
| Record name | Hexasilane, tetradecamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812-53-3 | |
| Record name | Hexasilane, tetradecamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexasilane, tetradecamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]-](/img/structure/B3057393.png)
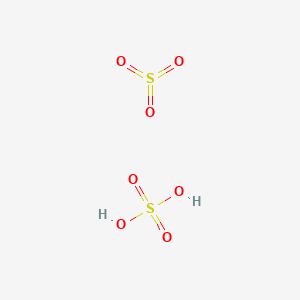
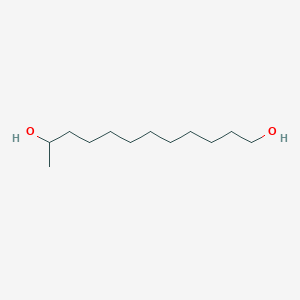
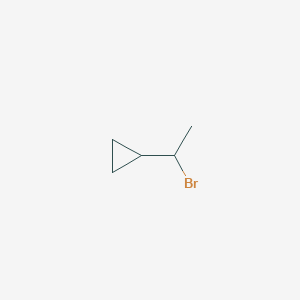
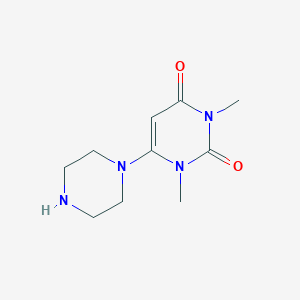
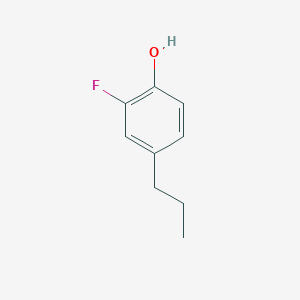
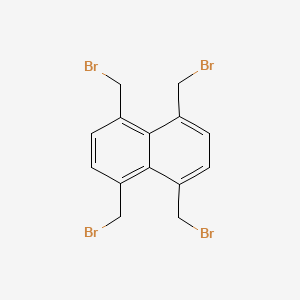
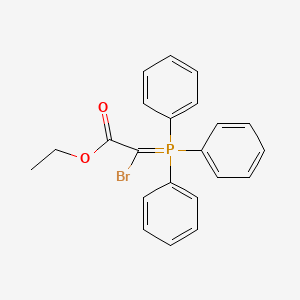
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B3057408.png)
